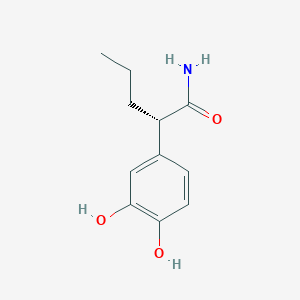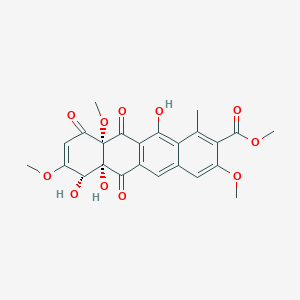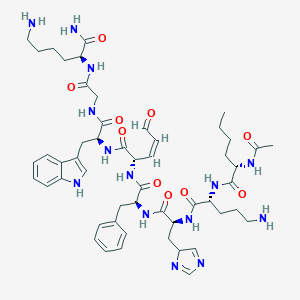
Dodecyl-α-D-maltosid
Übersicht
Beschreibung
Dodecyl-α-D-Maltosid ist ein nichtionisches Detergens, das in der biochemischen und biophysikalischen Forschung weit verbreitet ist. Es ist besonders effektiv bei der Solubilisierung von Membranproteinen und Proteinkomplexen, was es zu einem wichtigen Werkzeug in der Untersuchung von Zellmembranen und Protein-Interaktionen macht. Die Verbindung hat die Summenformel C24H46O11 und ein Molekulargewicht von 510,62 g/mol .
Wissenschaftliche Forschungsanwendungen
Dodecyl-α-D-Maltosid wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Es wird als Tensid bei der Synthese und Stabilisierung von Nanopartikeln verwendet.
Biologie: Die Verbindung ist entscheidend für die Solubilisierung von Membranproteinen und erleichtert deren Untersuchung durch Techniken wie Röntgenkristallographie und Kernspinresonanzspektroskopie.
Medizin: Es unterstützt die Formulierung von Medikamententrägersystemen und verbessert die Löslichkeit und Stabilität hydrophober Medikamente.
5. Wirkmechanismus
Der primäre Mechanismus, durch den this compound seine Wirkungen entfaltet, ist seine Fähigkeit, Lipiddoppelschichten zu stören. Die Verbindung setzt sich in die Lipiddoppelschicht ein, reduziert die Oberflächenspannung und führt zur Solubilisierung von Membranproteinen. Diese Wirkung wird durch die hydrophobe Dodecylkette und den hydrophilen Maltose-Kopf erleichtert, die jeweils mit der Lipid- und der wässrigen Phase interagieren .
Ähnliche Verbindungen:
Octyl-β-D-Glucosid: Ein weiteres nichtionisches Detergens mit einer kürzeren Alkylkette, wodurch es weniger effektiv bei der Solubilisierung großer Proteinkomplexe ist.
Triton X-100: Ein weit verbreitetes nichtionisches Detergens mit einer anderen hydrophilen Kopfgruppe, das häufig in ähnlichen Anwendungen verwendet wird, jedoch unterschiedliche Solubilisierungseigenschaften aufweist.
Laurylmaltosid: Ähnlich wie this compound, aber mit geringfügigen Abweichungen in der Länge und Verzweigung der Alkylkette.
Einzigartigkeit: this compound ist einzigartig aufgrund seines optimalen Gleichgewichts zwischen hydrophoben und hydrophilen Eigenschaften, wodurch es sehr effektiv bei der Solubilisierung einer breiten Palette von Membranproteinen ist, ohne sie zu denaturieren. Seine kritische Mizellbildungskonzentration (CMC) ist niedrig, was eine effiziente Verwendung in kleinen Mengen ermöglicht .
Wirkmechanismus
Target of Action
Dodecyl-alpha-D-maltoside (DDM) is a non-ionic detergent that primarily targets membrane proteins . It is known to interact with the Retinoic acid receptor gamma , a nuclear receptor that is activated by both all-trans retinoic acid and 9-cis retinoic acid .
Mode of Action
DDM interacts with its targets by solubilizing and stabilizing membrane proteins . It forms micelles that mimic the membrane environment, thereby preserving the α-helical structures and native conformations of membrane-associated proteins . This unique capability allows DDM to maintain the functional integrity of these proteins during biochemical and structural studies .
Biochemical Pathways
These proteins are messengers that activate Vγ9+Vδ2+ T cells, which are essential in combating L. monocytogenes within epithelial cells .
Result of Action
The primary result of DDM’s action is the solubilization and stabilization of membrane proteins . This enables researchers to study these proteins in their native conformations, leading to more accurate and insightful findings . For instance, DDM has been pivotal in deciphering the enigma of BTN3A proteins .
Biochemische Analyse
Biochemical Properties
Dodecyl-alpha-D-maltoside plays a significant role in biochemical reactions, particularly in the solubilization and crystallization of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, maintaining the solution-phase conformation of the protein .
Cellular Effects
Dodecyl-alpha-D-maltoside has been used to solubilize photosystem I (PSI) and photosystem II (PSII) complexes from plant thylakoid membranes, as well as intact grana . It influences cell function by facilitating the study of membrane proteins in their native state .
Molecular Mechanism
The mechanism of action of Dodecyl-alpha-D-maltoside involves its ability to form micelles that mimic the membrane environment, thereby preserving the alpha-helical structures and native conformations of membrane-associated proteins . It can also increase the solubility of certain compounds in aqueous solution .
Temporal Effects in Laboratory Settings
The effects of Dodecyl-alpha-D-maltoside can change over time in laboratory settings. For instance, it has been shown to stabilize intact oligomeric membrane protein complexes during the transition to vacuum .
Metabolic Pathways
It is known to interact with various enzymes and cofactors in the process of solubilizing membrane proteins .
Transport and Distribution
Dodecyl-alpha-D-maltoside is known to be involved in the transport and distribution of membrane proteins within cells and tissues . It interacts with various transporters and binding proteins, influencing its localization or accumulation.
Subcellular Localization
It is known to play a crucial role in the study of membrane proteins, which are localized in various compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Dodecyl-α-D-Maltosid wird durch die Glykosylierung von Maltose mit Dodecanol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, um die Bildung der glykosidischen Bindung zwischen der Maltose und dem Dodecanol zu erleichtern. Der Prozess kann wie folgt zusammengefasst werden:
Schritt 1: Aktivierung von Maltose mit einer geeigneten aktivierenden Gruppe (z. B. Trichloracetimidat).
Schritt 2: Reaktion der aktivierten Maltose mit Dodecanol in Gegenwart eines sauren Katalysators (z. B. Trifluormethylsulfonsäure).
Schritt 3: Reinigung des Produkts durch Kristallisation oder Chromatographie.
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Glykosylierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren ist auf Kosteneffizienz und Skalierbarkeit optimiert und nutzt häufig kontinuierliche Durchflussreaktoren und automatisierte Reinigungssysteme.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dodecyl-α-D-Maltosid durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Hydroxylgruppen in seiner Struktur. Diese Reaktionen können verwendet werden, um die Verbindung für bestimmte Anwendungen zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Milde Oxidationsmittel wie Wasserstoffperoxid können verwendet werden, um die Hydroxylgruppen zu Carbonylgruppen zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid können alle Carbonylgruppen zurück zu Hydroxylgruppen reduzieren.
Substitution: Verschiedene Nukleophile können unter basischen Bedingungen an die Hydroxylgruppen eingeführt werden, um Ether oder Ester zu bilden.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen umfassen modifizierte Versionen von this compound mit veränderten funktionellen Gruppen, die auf spezifische Forschungsbedürfnisse zugeschnitten werden können.
Vergleich Mit ähnlichen Verbindungen
Octyl-β-D-Glucoside: Another non-ionic detergent with a shorter alkyl chain, making it less effective in solubilizing large protein complexes.
Triton X-100: A widely used non-ionic detergent with a different hydrophilic head group, often used in similar applications but with different solubilization properties.
Lauryl Maltoside: Similar to Dodecyl-Alpha-D-Maltoside but with slight variations in the alkyl chain length and branching.
Uniqueness: Dodecyl-Alpha-D-Maltoside is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing a wide range of membrane proteins without denaturing them. Its critical micelle concentration (CMC) is low, allowing for efficient use in small quantities .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBIOOXCVAHBD-YHBSTRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-64-3 | |
| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is dodecyl-alpha-D-maltoside used in structural studies of membrane proteins like Photosystem II?
A: Dodecyl-alpha-D-maltoside is a mild detergent often used to extract and purify membrane proteins while preserving their native structure and function. This is crucial for techniques like electron microscopy, which require the protein to be in solution but retain its natural conformation. For example, researchers used dodecyl-alpha-D-maltoside to isolate Photosystem II complexes from spinach, allowing them to visualize different supramolecular arrangements of the photosystem and its light-harvesting antenna [].
Q2: How does dodecyl-alpha-D-maltoside assist in the crystallization of proteins like the human retinoic acid receptor (hRARgamma)?
A: Crystallization of proteins is often a delicate process. Dodecyl-alpha-D-maltoside can aid in this process by stabilizing the protein and mediating crystal contacts. In the case of hRARgamma, dodecyl-alpha-D-maltoside was essential for both the stabilization and crystallization of the ligand-binding domain []. The detergent molecule was found to be completely ordered within the crystal structure, with its dodecyl moiety buried in a hydrophobic channel and the maltoside head group forming hydrogen bonds with water molecules and polar residues. This suggests that dodecyl-alpha-D-maltoside can play a specific structural role in facilitating protein crystallization.
Q3: Can you elaborate on the specific structural insights gained from using dodecyl-alpha-D-maltoside in studying green plant Photosystem I?
A: By using dodecyl-alpha-D-maltoside to solubilize green plant Photosystem I, researchers were able to perform electron microscopy studies that revealed important structural details about this complex []. The study demonstrated that the light-harvesting complex I (LHCI) binds to the Photosystem I core complex on the side of the F/J subunits. This finding contributes to a better understanding of the spatial organization of light-harvesting complexes within Photosystem I, which is essential for efficient energy transfer during photosynthesis.
Q4: The studies mention the formation of different "supercomplexes" of Photosystem II after treatment with dodecyl-alpha-D-maltoside. What does this tell us about the organization of the thylakoid membrane?
A: The observation of different Photosystem II supercomplexes with varying compositions of light-harvesting complexes suggests that the thylakoid membrane is not a static structure, but rather a dynamic environment [, ]. The ability of dodecyl-alpha-D-maltoside to extract these different supercomplexes indicates that they exist as distinct entities within the membrane. This heterogeneity in Photosystem II organization may reflect the plant's ability to adapt to changing light conditions by altering the pathways of energy transfer. For example, different supercomplexes might be favored under high or low light conditions to optimize photosynthetic efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)




![(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid](/img/structure/B49415.png)







